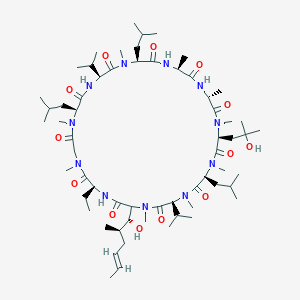

(4-羟基-N-甲基-L-亮氨酸)环孢素

描述

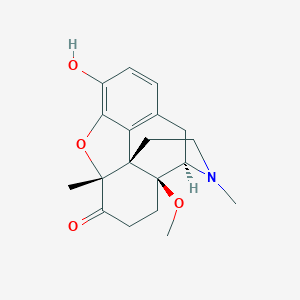

Cyclosporine is a well-known cyclic peptide that is primarily recognized for its selective immunosuppressive properties. It is composed of 11 amino acids, one of which is a unique amino acid known as (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine. This particular amino acid is crucial as it has allowed for the synthesis of cyclosporine and its analogues, which have been studied for their structure-activity relationships. These studies have indicated that a significant portion of the cyclosporine molecule, including amino acids 1, 2, 3, and 11, is involved in the interaction with the lymphocyte receptor, which is essential for its immunosuppressive action .

Synthesis Analysis

The synthesis of cyclosporine and its analogues has been facilitated by the preparation of its novel amino acid component. A mutant strain of Tolypocladium inflatum was treated mutagenically to create a non-producing cyclosporine mutant that accumulated the characteristic building unit of cyclosporins, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt). The isolation of this amino acid was achieved through extraction, chromatographic separation, and final crystallization from a methanol-water solution. The structure and stereochemistry of Bmt were determined through chemical transformation and correlation with dihydro-MeBmt, which has a known chirality and was obtained by hydrolysis of dihydrocyclosporin A .

Molecular Structure Analysis

The molecular structure of cyclosporine is complex, with the presence of multiple chiral centers and a cyclic nature. The unique amino acid, Bmt, plays a pivotal role in the structure, contributing to the overall conformation of the molecule. The stereochemistry of Bmt is specifically (2S,3R,4R,6E), which is essential for the biological activity of cyclosporine. The precise arrangement of these chiral centers is critical for the molecule's interaction with its biological target .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of cyclosporine are intricate, given the molecule's complexity. The isolation and characterization of Bmt from a mutant strain of Tolypocladium inflatum involve several steps, including extraction and chromatographic techniques. The correlation of Bmt to dihydro-MeBmt through chemical transformation is a key step in confirming the structure of the novel amino acid. These reactions are fundamental to understanding the synthesis and potential modifications of cyclosporine that can affect its immunosuppressive activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclosporine are closely related to its structure. The cyclic nature and the presence of specific amino acids, such as Bmt, influence its solubility, stability, and overall reactivity. The immunosuppressive activity of cyclosporine is a direct result of its interaction with lymphocyte receptors, which is dictated by the molecule's conformation and the arrangement of its amino acids. The detailed study of these properties is crucial for the development of cyclosporine analogues with potentially improved efficacy and reduced side effects .

科学研究应用

结构和酶相互作用

- 环孢素 A 羟化酶的区域选择性:来自 Sebekia benihana 的 CYP-sb21 酶主要在第 4 个 N-甲基亮氨酸处羟化环孢素 A,生成 γ-羟基-N-甲基-l-Leu4-CsA。这种修饰显着降低了免疫抑制活性,同时保留了促进毛发生长的作用,表明在制药和化妆品行业具有潜在应用。已经确定了影响 CYP-sb21 的催化效率和区域选择性的关键残基,推进了 CsA-4-OH 的酶促制备 (Li 等,2020)。

生物合成和羟基化特异性

- 放线菌中环孢菌素的羟基化:放线菌属物种 Sebekia benihana 和 Pseudonocardia autotrophica 表现出独特的环孢菌素 A 羟基化特异性。已经观察到 S. benihana 在第 4 个 N-甲基亮氨酸处进行单羟基化,而 P. autotrophica 在第 4 个和第 9 个 N-甲基亮氨酸处进行双羟基化。这种羟基化的特异性强调了为各种应用定制环孢菌素衍生物的潜力 (Park 等,2005)。

结构分析和修饰

- 环孢菌素衍生物的结构解析:新型天然环孢菌素 [Melle4] 环孢菌素显示环孢菌素 A 中的一个 N-甲基-L-亮氨酸单元被 N-甲基-L-异亮氨酸取代。该衍生物缺乏免疫抑制功效,同时保留与亲环素的强结合力,并表现出有效的抗 HIV-1 活性,表明具有治疗应用潜力 (Traber 等,1994)。

生物技术应用

- 环孢菌素修饰中的区域特异性羟化酶基因:对 Pseudonocardia autotrophica 的研究揭示了一个特定的细胞色素 P450 羟化酶基因 CYP-pa1,该基因优先羟化环孢菌素 A 的第 9 个 N-甲基亮氨酸。这一发现对于涉及环孢菌素区域选择性羟基化的生物技术应用至关重要 (Ban 等,2014)。

属性

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)43(29-34(3)4)54(78)66-48(37(9)10)60(84)69(20)44(30-35(5)6)53(77)63-40(14)52(76)64-41(15)56(80)71(22)46(32-62(16,17)86)59(83)70(21)45(31-36(7)8)58(82)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRYBDBGFBROY-DTLHCQOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-N-methyl-L-leucine)cyclosporine | |

CAS RN |

89270-25-7 | |

| Record name | (4-Hydroxy-N-methyl-L-leucine)cyclosporine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

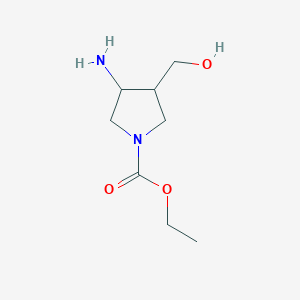

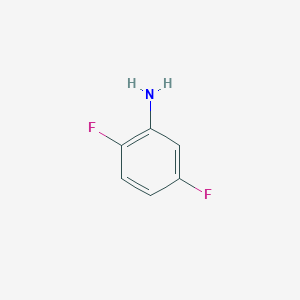

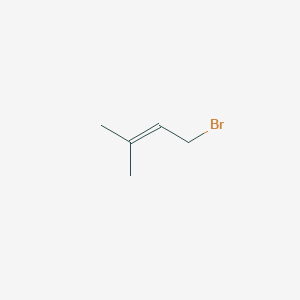

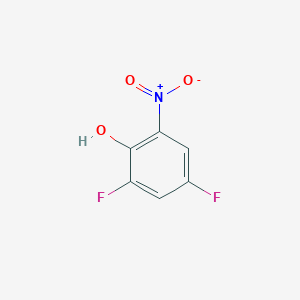

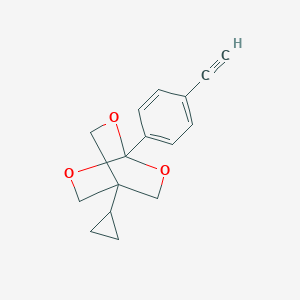

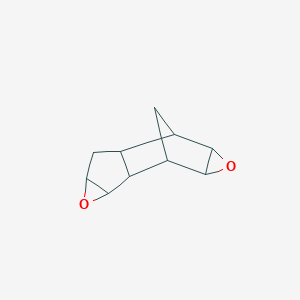

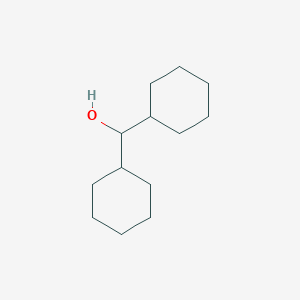

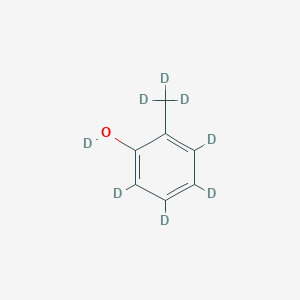

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。